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Compound of Interest

Compound Name: 2-Iminopiperidine hydrochloride

Cat. No.: B098407 Get Quote

Abstract: 2-Iminopiperidine hydrochloride is a cyclic amidinium salt of significant interest in

synthetic chemistry and drug development. Its structure, featuring a protonated imine within a

piperidine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth

analysis of its core spectroscopic characteristics using Nuclear Magnetic Resonance (¹H and

¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and

interpretations detailed herein are designed to serve as a practical reference for researchers,

ensuring confident structural verification and purity assessment.

Introduction and Molecular Structure
2-Iminopiperidine hydrochloride (C₅H₁₁ClN₂) is the salt form of a cyclic amidine. The

protonation of the imine nitrogen results in a resonance-stabilized amidinium cation, where the

positive charge is delocalized across the N-C-N system. This delocalization significantly

influences the chemical environment of the molecule's atoms, which is directly observable

through spectroscopic methods. Accurate characterization is paramount for its application in

research and development, as impurities or alternative isomeric forms could drastically alter its

chemical and biological activity.

This guide explains the causality behind the experimental choices and provides a self-

validating framework for the analysis of this molecule and structurally related compounds.
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Molecular Structure and Numbering: The IUPAC name for the cation is 1-(Piperidin-2-

ylidene)ammonium. The hydrochloride is the counter-ion.[1] For the purpose of spectral

assignment, the carbon atoms of the piperidine ring are numbered starting from the carbon

atom adjacent to the exocyclic nitrogen.

Caption: Figure 1. Structure of 2-Iminopiperidine Cation with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

2-iminopiperidine. The choice of solvent is critical; while D₂O can be used, deuterated dimethyl

sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of exchangeable N-H

protons.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 2-iminopiperidine hydrochloride
in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Interpretation of the ¹H NMR Spectrum
The protonated imine group strongly deshields the adjacent protons. The expected signals are

detailed below.
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Proton

Assignment

Predicted δ

(ppm)
Multiplicity Integration Comments

H4 (axial &

equatorial)
~1.70 Quintet 2H

Protons on the

carbon furthest

from the

amidinium group.

Least deshielded

of the ring

protons.

H3, H5 (ax & eq) ~1.85 Multiplet 4H

Methylene

protons adjacent

to C4. Shows

complex splitting

due to coupling

with both H4 and

H6/H2

neighbors.

H6 (axial &

equatorial)
~3.30 Triplet 2H

Protons on the

carbon adjacent

to the ring

nitrogen (N1).

Deshielded by

the inductive

effect of the

nitrogen.

N-H (Amidinium) ~8.5 - 9.5 Broad Singlet 2H Exchangeable

protons on the

exocyclic

nitrogen.

Chemical shift

and peak shape

are highly

dependent on

concentration
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and residual

water.

N-H (Piperidine) ~9.5 - 10.5 Broad Singlet 1H

Exchangeable

proton on the

endocyclic

nitrogen (N1). Its

presence

confirms the

protonated state.

Expertise & Causality: The significant downfield shift of the H6 protons (~3.30 ppm) compared

to a typical piperidine (~2.8 ppm) is a direct consequence of the electron-withdrawing nature of

the adjacent C=N⁺ moiety.[2] The broadness of the N-H signals is due to rapid chemical

exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup: Utilize the same spectrometer, operating at the corresponding frequency

for carbon (e.g., 100 MHz for a 400 MHz instrument).

Data Acquisition:

Acquire a standard one-dimensional, proton-decoupled carbon spectrum.

Set the spectral width to cover a range of 0-180 ppm.

A higher number of scans is required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to be simple, with four distinct signals corresponding to the

four unique carbon environments in the molecule.
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Carbon Assignment Predicted δ (ppm) Comments

C2 (Iminium Carbon) ~165

The most downfield signal,

characteristic of an imine or

amidinium carbon. This value

is consistent with reported

ranges for similar structures.

C6 ~45
Carbon adjacent to the

endocyclic nitrogen (N1).

C3, C5 ~25
Methylene carbons beta to the

ring nitrogen.

C4 ~21

Methylene carbon gamma to

the ring nitrogen, typically the

most upfield signal in the

piperidine ring system.

Trustworthiness: The observation of the C2 carbon in the ~165 ppm region is the single most

important diagnostic peak for confirming the presence of the iminium functional group. Its

absence would strongly indicate a different isomeric structure or impurity.

Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the

molecule, particularly the N-H and C=N bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Sample Preparation: Place a small amount of the solid 2-iminopiperidine hydrochloride
powder directly onto the ATR crystal.

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the anvil to ensure good contact.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added and averaged.

Interpretation of the IR Spectrum
The spectrum is characterized by several key absorption bands.
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Wavenumber (cm⁻¹) Vibration Mode Intensity Comments

3300 - 3100
N-H Stretch

(Amidinium)
Strong, Broad

A very broad and

intense band typical

for protonated amines

and amidinium salts,

indicative of extensive

hydrogen bonding in

the solid state.[3]

3000 - 2850 C-H Stretch (Aliphatic) Medium

Stretching vibrations

of the methylene

groups in the

piperidine ring.

~1670
C=N⁺ Stretch

(Amidinium)
Strong

This strong absorption

is characteristic of the

carbon-nitrogen

double bond in the

resonance-stabilized

amidinium system. Its

position confirms the

iminium character.

~1580 N-H Bend Medium
Scissoring vibration of

the NH₂ group.

~1100 C-N Stretch Medium

Stretching vibration of

the carbon-nitrogen

single bond within the

ring.

Authoritative Grounding: The broadness of the N-H stretching band and the position of the

C=N⁺ stretch are classic indicators of a hydrochloride salt of an imine or amidine. This pattern

is well-documented for similar structures, such as aminopyridines and other cyclic amidines.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight of the cation and to gain structural

information from its fragmentation pattern. Electrospray Ionization (ESI) is the ideal method for

this pre-charged molecule.

Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or a water/acetonitrile mixture.

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or

Orbitrap for high resolution).

Data Acquisition:

Infuse the sample solution directly into the ESI source.

Operate the source in positive ion mode.

Acquire a full scan mass spectrum (e.g., m/z 50-500).

For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the

molecular ion peak (m/z 99.1) as the precursor.

Interpretation of the Mass Spectrum
Molecular Ion: The primary ion observed in the full scan spectrum will be the amidinium

cation [C₅H₁₀N₂H]⁺.

Expected m/z: 99.1179 (monoisotopic mass)

Fragmentation Analysis (MS/MS): The fragmentation of the piperidine ring can proceed

through several pathways. A common pathway involves retro-Diels-Alder-type ring opening

and subsequent loss of neutral fragments. Mass spectrometry of piperidine alkaloids often

shows characteristic fragmentation patterns that can be used as a reference.[4][5]
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[M+H]⁺
m/z = 99.1

Loss of NH₃

m/z = 82.1

-NH₃

Loss of C₂H₄

m/z = 71.1

-C₂H₄

Loss of CH₂N₂

m/z = 57.1

-CH₂N₂
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Caption: Figure 2. Proposed ESI-MS/MS Fragmentation Pathway for the 2-Iminopiperidine

cation.

Conclusion
The structural elucidation of 2-iminopiperidine hydrochloride is reliably achieved through a

combination of NMR, IR, and MS techniques. Each method provides a unique and

complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen

framework and the electronic environment of the amidinium system. IR spectroscopy validates

the presence of key functional groups (N-H, C=N⁺), while mass spectrometry confirms the

molecular weight and provides insight into the molecule's stability and fragmentation. Together,

these protocols form a robust, self-validating workflow for the confident characterization of this

important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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